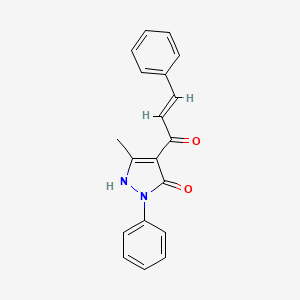
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基-1-苯基-4-肉桂酰基-1H-吡唑-5-醇是一种杂环化合物,属于吡唑类。吡唑以其多样的生物活性而闻名,通常存在于各种药物中。
准备方法
合成路线和反应条件
3-甲基-1-苯基-4-肉桂酰基-1H-吡唑-5-醇的合成通常涉及在乙酸钠等碱存在下,3-甲基-1-苯基-5-吡唑啉酮与肉桂醛反应。反应在室温下进行,产物通过过滤分离并通过重结晶纯化 。
工业生产方法
虽然这种化合物的具体工业生产方法没有得到广泛的记载,但一般方法涉及扩大实验室合成规模。这包括优化反应条件,例如温度和溶剂选择,以确保高产率和纯度。使用连续流动反应器和自动化合成平台可以进一步提高生产效率。
化学反应分析
反应类型
3-甲基-1-苯基-4-肉桂酰基-1H-吡唑-5-醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡唑衍生物。
还原: 还原反应可以产生化合物的不同还原形式。
取代: 该化合物可以发生亲核和亲电取代反应,导致形成各种取代吡唑。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、烷基卤化物和酰氯等试剂通常被使用。
主要形成的产物
这些反应形成的主要产物包括各种取代的吡唑,它们可以根据引入的取代基表现出不同的生物活性。和性质。
科学研究应用
3-甲基-1-苯基-4-肉桂酰基-1H-吡唑-5-醇具有多种科学研究应用:
化学: 它作为合成更复杂杂环化合物的结构单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗氧化和抗癌特性。
医学: 正在探索其在开发新药方面的潜在用途,特别是在癌症治疗中。
工业: 该化合物独特的特性使其在各种工业应用中发挥作用,包括开发新材料和催化剂。
作用机制
3-甲基-1-苯基-4-肉桂酰基-1H-吡唑-5-醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物已被证明可激活自噬蛋白作为一种生存机制,并在癌细胞中诱导 p53 介导的凋亡 。这种双重作用使其成为抗癌治疗的有希望的候选药物。
相似化合物的比较
类似化合物
3-甲基-1-苯基-1H-吡唑-5-醇: 一种具有类似生物活性的密切相关化合物。
4,4ʹ-(芳基亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇): 这些衍生物因其抗氧化和抗癌活性而受到研究。
独特性
3-甲基-1-苯基-4-肉桂酰基-1H-吡唑-5-醇因其肉桂酰基而脱颖而出,赋予其独特的化学和生物特性。这种结构特征增强了其作为治疗剂的潜力,并将其与其他吡唑衍生物区分开来。
属性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
5-methyl-2-phenyl-4-[(E)-3-phenylprop-2-enoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(17(22)13-12-15-8-4-2-5-9-15)19(23)21(20-14)16-10-6-3-7-11-16/h2-13,20H,1H3/b13-12+ |
InChI 键 |
JKWJQCCQYSQMAG-OUKQBFOZSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
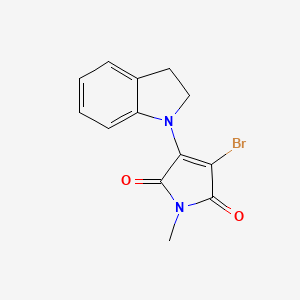

![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
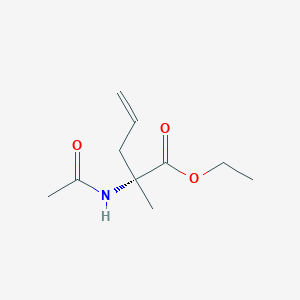

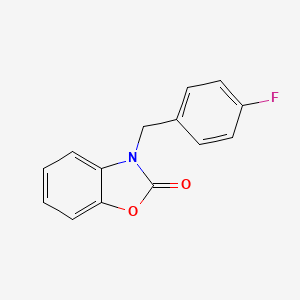
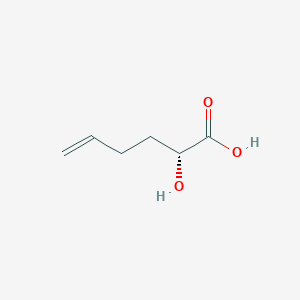
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
